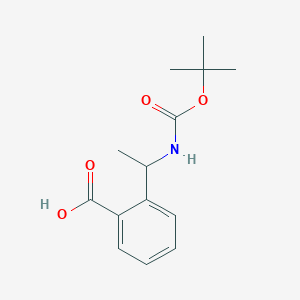

2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid

Overview

Description

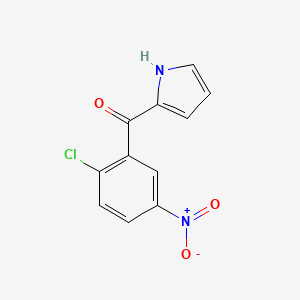

“2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid” is a chemical compound with the molecular formula C14H19NO4 . It has a molecular weight of 265.31 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine was reported, which involved four steps and had an overall yield of 68% starting from an oxazoline derivative .Molecular Structure Analysis

The InChI code for the compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-6-4-5-7-11(10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) . The compound’s structure includes a tert-butoxycarbonyl group attached to an aminoethyl group, which is further attached to a benzoic acid group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 265.30 g/mol . It is a solid at room temperature . The compound’s InChI code is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-8-10-6-4-5-7-11(10)12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) .Scientific Research Applications

Asymmetric Synthesis and Stereoselective Coupling

The asymmetric synthesis of N-tert-butoxycarbonyl α-amino acids showcases the application of tert-butoxycarbonyl (Boc) protected amino acids in the synthesis of complex molecules. This method involves the stereoselective coupling of organometallic reagents, highlighting the utility of Boc-protected intermediates in achieving precise control over molecular architecture. This approach is fundamental in the preparation of morpholine derivatives and lactones, emphasizing the role of Boc-protected amino acids in facilitating selective synthetic transformations (Williams et al., 2003).

Divergent Synthesis and Reaction Mechanisms

In another study, the solvent-dependent reactions of Boc-protected diaza-dienes with enamines demonstrate the versatility of Boc-protected intermediates in enabling divergent synthesis pathways. This research provides insight into the mechanisms of reaction, offering a choice between [4+2] cycloaddition, addition, or domino addition/cyclization pathways based on solvent selection. The work exemplifies the strategic use of Boc protection to explore and manipulate reaction courses, leading to the synthesis of pyrrolidinyl butenoic acids and amino pyrroles (Rossi et al., 2007).

Synthesis of Orthogonally Protected Amino Acids

The synthesis of orthogonally protected diamino acids for the construction of edeine analogs showcases another dimension of Boc protection. This method leverages Boc protection to facilitate the selective functionalization of amino acid derivatives, critical in the assembly of peptide and nucleotide analogs. The ability to introduce and remove Boc protection selectively is pivotal for constructing molecules with complex functionality, underscoring the technique's value in synthetic organic chemistry (Czajgucki et al., 2003).

Efficient Synthesis of Iodoalkanoates

Research on the efficient synthesis of benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates from natural or protected l-amino acids illustrates the application of Boc protection in the preparation of iodoalkanoates. This process underscores the importance of Boc protection in modifying amino acids to introduce iodine functionality, a critical step in the synthesis of various organic compounds. The methodology provides a versatile route to access iodinated building blocks for further chemical transformations (Koseki et al., 2011).

Novel Amino Acid Based Dendrimer

The development of an amino acid-based dendrimer demonstrates the innovative application of Boc-protected amino acids in materials science. The design and synthesis of dendrimers using Boc-protected monomers highlight the role of Boc protection in enabling the precise assembly of highly branched, functionalized macromolecules. This work exemplifies the intersection of organic synthesis and material science, where Boc protection facilitates the creation of novel materials with potential applications in drug delivery, catalysis, and nanotechnology (Mulders et al., 1997).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that the compound is a derivative of tert-butyloxycarbonyl (boc)-protected amino acids , which are commonly used in peptide synthesis . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or modification.

Mode of Action

Based on its structural similarity to boc-protected amino acids, it’s likely that this compound may participate in peptide synthesis or modification processes . The Boc group is a protective group used in peptide synthesis to prevent unwanted side reactions . It can be removed under acidic conditions to reveal the free amino group for subsequent reactions .

Biochemical Pathways

Given its structural similarity to boc-protected amino acids, it’s reasonable to assume that this compound may be involved in the biochemical pathways related to peptide synthesis or modification .

Result of Action

As a derivative of boc-protected amino acids, this compound may play a role in peptide synthesis or modification processes .

properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(15-13(18)19-14(2,3)4)10-7-5-6-8-11(10)12(16)17/h5-9H,1-4H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKYNPOSKMRUQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((tert-Butoxycarbonyl)amino)ethyl)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

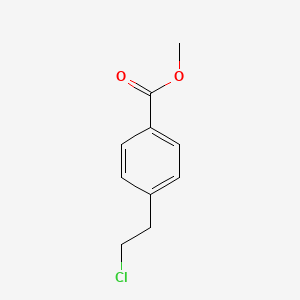

![4-[(2,4-Dichlorobenzyl)amino]butanoic acid](/img/structure/B3148762.png)

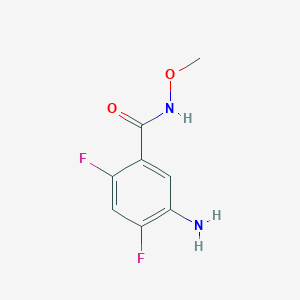

![2,6-Difluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3148765.png)

![tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B3148775.png)

![(6-methoxy-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B3148780.png)

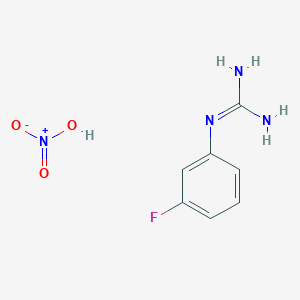

![N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-3-methoxybenzamide](/img/structure/B3148797.png)

![N-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-4-methyl-benzamide](/img/structure/B3148803.png)

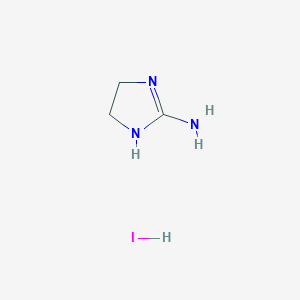

![[1,2,4]Triazolo[4,3-b]pyridazin-8-amine](/img/structure/B3148820.png)